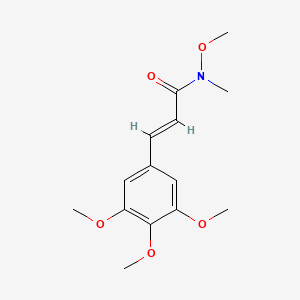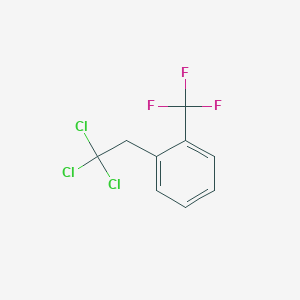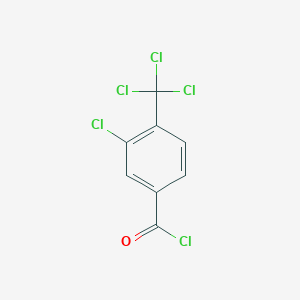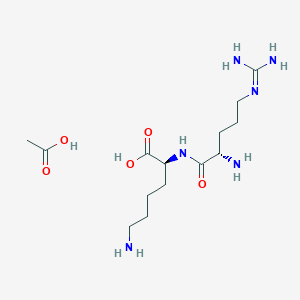
4-(Chlorodifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorodifluoromethoxy)benzaldehyde (4-CFMBA) is an important chemical compound that is used in a variety of scientific research applications. It is an aromatic aldehyde, which is a colorless liquid with a faint odor. 4-CFMBA is used as a reagent in organic synthesis, as a building block in drug discovery, and as a key intermediate in the production of pharmaceuticals and other chemicals. It is also used as a starting material in the production of dyes and other organic compounds.
Aplicaciones Científicas De Investigación
4-(Chlorodifluoromethoxy)benzaldehyde is used in a variety of scientific research applications. It is used in organic synthesis as a building block for the synthesis of organic compounds. It is also used in drug discovery as an intermediate in the production of pharmaceuticals and other chemicals. It is also used as a starting material in the production of dyes and other organic compounds.
Mecanismo De Acción
4-(Chlorodifluoromethoxy)benzaldehyde is an aromatic aldehyde, which is a colorless liquid with a faint odor. It is an acid-sensitive compound and is easily oxidized by atmospheric oxygen. The oxidation of this compound involves the formation of aldehyde intermediates, which can then be further oxidized to form carboxylic acids. The oxidation process is catalyzed by the presence of acids, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It is known to inhibit the synthesis of proteins and is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also known to have anti-inflammatory and anti-oxidative properties. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine from mast cells. In addition, it has been shown to have anti-cancer effects, as it has been found to inhibit the growth of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Chlorodifluoromethoxy)benzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is an acid-sensitive compound and is easily oxidized by atmospheric oxygen. It is also volatile and has a low boiling point, which makes it difficult to store and handle.
Direcciones Futuras
There are several potential future applications of 4-(Chlorodifluoromethoxy)benzaldehyde. It could be used as an intermediate in the production of pharmaceuticals and other chemicals. It could also be used as a starting material in the production of dyes and other organic compounds. Furthermore, it could be used to develop new drugs and therapies for the treatment of various diseases. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
4-(Chlorodifluoromethoxy)benzaldehyde is synthesized from 4-chlorobenzotrifluoride and methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 80°C and a pressure of 1 atm for a period of about 4 hours. The reaction yields a product containing around 80% this compound. The product can then be purified by distillation or crystallization.
Propiedades
IUPAC Name |
4-[chloro(difluoro)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPFVMHWXGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)



![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)